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Compound of Interest

Compound Name: N-(4-Bromophenyl)picolinamide

Cat. No.: B182017 Get Quote

Introduction: The Strategic Importance of N-(4-
Bromophenyl)picolinamide in Contemporary
Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials

science, the strategic selection of foundational building blocks is paramount. N-(4-
Bromophenyl)picolinamide emerges as a molecule of significant interest, embodying a

convergence of desirable structural motifs. The picolinamide moiety is a recognized

pharmacophore present in a range of biologically active compounds, while the bromophenyl

group serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling

reactions. This unique combination positions N-(4-Bromophenyl)picolinamide as a highly

valuable precursor for the construction of complex heterocyclic architectures, which form the

core of numerous pharmaceuticals and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for

leveraging N-(4-Bromophenyl)picolinamide in the synthesis of diverse heterocyclic systems.

Designed for researchers, medicinal chemists, and process development scientists, this

document elucidates the chemical logic behind synthetic strategies and offers step-by-step

methodologies for key transformations.
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A thorough understanding of the physical and chemical characteristics of a starting material is

fundamental to successful reaction design and optimization. The key properties of N-(4-
Bromophenyl)picolinamide are summarized below.

Property Value Reference

Molecular Formula C₁₂H₉BrN₂O

Molecular Weight 277.12 g/mol

Appearance Off-white to pale yellow solid

CAS Number 14547-73-0

Boiling Point (Predicted) 311 °C [1]

Flash Point (Predicted) 142 °C [1]

Density (Predicted) 1.559 g/cm³ [1]

Synthesis of N-(4-Bromophenyl)picolinamide: A
Foundational Protocol
The synthesis of N-(4-Bromophenyl)picolinamide is typically achieved through the acylation

of 4-bromoaniline with picolinoyl chloride or by a coupling reaction between picolinic acid and

4-bromoaniline. The following protocol, adapted from a similar procedure for a related

picolinamide, outlines a reliable method for its preparation.[2]

Experimental Protocol: Synthesis of N-(4-
Bromophenyl)picolinamide
Materials:

Picolinic acid

4-Bromoaniline

Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column

chromatography setup)

Procedure:

Activation of Picolinic Acid: In a flame-dried round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM. Cool the solution

to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Allow the reaction mixture to

warm to room temperature and stir for 2-3 hours, or until the conversion to picolinoyl chloride

is complete (monitor by TLC).

Amide Coupling: In a separate flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (2.5

eq) in anhydrous DCM.

Cool the aniline solution to 0 °C and slowly add the freshly prepared picolinoyl chloride

solution dropwise.

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction

progress by TLC.

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50

mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification: Purify the crude N-(4-Bromophenyl)picolinamide by column chromatography

on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)

to afford the pure product.

Application in Palladium-Catalyzed Cross-Coupling
Reactions
The bromine atom on the phenyl ring of N-(4-Bromophenyl)picolinamide is the key to its

utility as a synthetic building block. It readily participates in a variety of palladium-catalyzed

cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen

bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl
Picolinamides
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds,

enabling the synthesis of biaryl compounds.[3][4] Coupling N-(4-Bromophenyl)picolinamide
with various arylboronic acids provides access to a diverse library of N-(biphenyl-4-

yl)picolinamide derivatives, which are precursors to various heterocyclic systems.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

N-(4-Bromophenyl)picolinamide

Arylboronic acid (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk tube, add N-(4-Bromophenyl)picolinamide (1.0

eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
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Evacuate and backfill the tube with an inert gas three times.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or

LC-MS.

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl

acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate under reduced pressure and purify the residue by column chromatography to

yield the desired biaryl picolinamide.

Buchwald-Hartwig Amination: Synthesis of N-Aryl
Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing

for the coupling of aryl halides with a wide range of amines.[5][6] This reaction, when applied to

N-(4-Bromophenyl)picolinamide, provides access to derivatives with an additional amino

group, which can be a key functionality for subsequent intramolecular cyclization to form

nitrogen-containing heterocycles.[1][7]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

N-(4-Bromophenyl)picolinamide

Amine (primary or secondary, 1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst,

phosphine ligand, and base to a flame-dried Schlenk tube.

Add N-(4-Bromophenyl)picolinamide (1.0 eq) and the amine (1.2 eq).
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Add the anhydrous, degassed solvent.

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the

reaction by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature and quench with a

saturated aqueous solution of ammonium chloride.

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with

brine, and dry over anhydrous sodium sulfate.

Concentrate under reduced pressure and purify the crude product by column

chromatography.

Sonogashira Coupling: Synthesis of Alkynyl
Picolinamides
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne, providing access to arylalkynes.[8][9][10] Applying this reaction to

N-(4-Bromophenyl)picolinamide yields N-(4-alkynylphenyl)picolinamides, which are versatile

intermediates for the synthesis of various heterocyclic systems, such as quinolones, through

intramolecular cyclization.[11]
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
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Materials:

N-(4-Bromophenyl)picolinamide

Terminal alkyne (1.2 - 2.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

Copper(I) iodide (CuI, 2-10 mol%)

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

Solvent (e.g., THF, DMF)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a Schlenk tube, add N-(4-Bromophenyl)picolinamide (1.0 eq), the

palladium catalyst, and CuI.

Evacuate and backfill the tube with an inert gas.

Add the degassed solvent and the base.

Add the terminal alkyne (1.2 eq) via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed (monitor by TLC or LC-MS).

Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with

the reaction solvent.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column

chromatography.

Intramolecular Cyclization: Constructing
Heterocyclic Cores
The true synthetic power of N-(4-Bromophenyl)picolinamide is realized when the products of

the initial cross-coupling reactions are subjected to intramolecular cyclization to forge the

desired heterocyclic rings.

Synthesis of Acridones
Acridone scaffolds are present in numerous natural products and pharmacologically active

compounds. An intramolecular Friedel-Crafts-type acylation of an N-aryl anthranilic acid

derivative, which can be synthesized from the Buchwald-Hartwig amination product of N-(4-
Bromophenyl)picolinamide, is a common strategy for their synthesis.[12]

N-(4-Bromophenyl)picolinamide Buchwald-Hartwig Amination
(with 2-aminobenzoic acid)

N-(4'-(picolinamido)biphenyl-2-yl)
-anthranilic acid

Intramolecular Acylation
(e.g., PPA, Eaton's reagent) Picolinamide-substituted Acridone

Click to download full resolution via product page

Caption: Synthetic workflow for acridone synthesis.

Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities.

[13][14][15] They can be synthesized via the cyclization of o-phenylenediamine derivatives. The

Buchwald-Hartwig amination product of N-(4-Bromophenyl)picolinamide with an o-

phenylenediamine can undergo intramolecular cyclization with a one-carbon source (e.g.,

formic acid, aldehydes) to yield the benzimidazole core.[16]

N-(4-Bromophenyl)picolinamide Buchwald-Hartwig Amination
(with o-phenylenediamine) N-(4'-(picolinamido)biphenyl-3,4-diamine) Intramolecular Cyclization

(with RCHO or HCOOH) Picolinamide-substituted Benzimidazole
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Click to download full resolution via product page

Caption: Synthetic workflow for benzimidazole synthesis.

Synthesis of Quinolones
Quinolones are a well-known class of antibacterial agents and are also found in other bioactive

molecules.[17][18][19][20] The Sonogashira coupling product of N-(4-
Bromophenyl)picolinamide can undergo an intramolecular cyclization, often catalyzed by a

transition metal or under basic or acidic conditions, to form the quinolone ring system.

N-(4-Bromophenyl)picolinamide Sonogashira Coupling
(with a terminal alkyne) N-(4-alkynylphenyl)picolinamide Intramolecular Cyclization

(e.g., base or acid catalyzed) Picolinamide-substituted Quinolone

Click to download full resolution via product page

Caption: Synthetic workflow for quinolone synthesis.

Conclusion: A Gateway to Molecular Diversity
N-(4-Bromophenyl)picolinamide stands as a testament to the power of strategic molecular

design in modern organic synthesis. Its inherent structural features provide a robust and

versatile platform for the efficient construction of a wide array of complex heterocyclic

compounds. The palladium-catalyzed cross-coupling reactions detailed herein, followed by

subsequent intramolecular cyclization, offer a logical and highly adaptable roadmap for

accessing novel chemical entities for drug discovery and materials science. The protocols and

conceptual frameworks presented in this guide are intended to empower researchers to fully

exploit the synthetic potential of this valuable building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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